

# 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B1378940

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An In-depth Technical Guide to **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine**: A Key Intermediate in Modern Drug Discovery

## Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, serving as a fertile ground for drug discovery. **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine** is a prominent member of this class. This heterocyclic compound, featuring a fused pyrazole and tetrahydropyridine ring system, has garnered significant attention for its utility as a versatile building block in the synthesis of complex therapeutic agents.<sup>[1]</sup> Its unique combination of a rigid bicyclic core, conformational flexibility from the saturated pyridine ring, and a strategically placed bromine atom makes it an invaluable intermediate for researchers and drug development professionals.<sup>[1]</sup> The bromine atom, in particular, acts as a crucial synthetic handle, enabling a wide array of cross-coupling reactions that are fundamental to modern pharmaceutical development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, properties, and applications, offering field-proven insights for scientists engaged in cutting-edge research.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core identity and physical characteristics. **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine**

is defined by a specific arrangement of atoms that dictates its reactivity and potential applications.

Caption: Chemical structure of **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	<b>1196155-47-1</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	201.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>BrC1=C2CCCCN2N=C1</chem>	<a href="#">[2]</a>

| InChI Key | RHPLGVPJDFRGHY-UHFFFAOYSA-N |[\[2\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Purity	<b>≥98% (typical)</b>	<a href="#">[2]</a>
LogP	1.86	<a href="#">[2]</a>
Hydrogen Bond Acceptors	1	<a href="#">[2]</a>

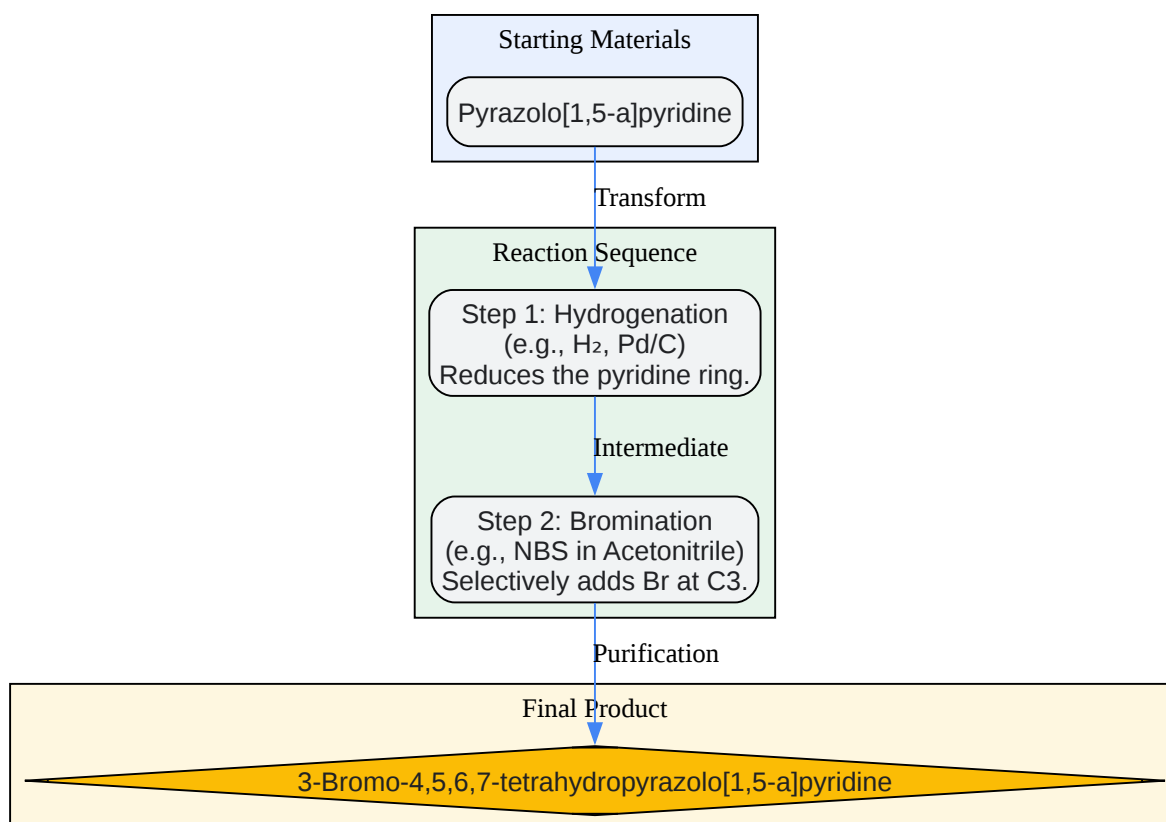
| Fsp3 | 0.57 |[\[2\]](#) |

## Synthesis and Mechanistic Rationale

The synthesis of **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine** is a critical process, as its efficiency and purity directly impact subsequent drug discovery efforts. While several proprietary methods exist, a common and illustrative approach involves the hydrogenation of

the corresponding aromatic pyrazolo[1,5-a]pyridine precursor, followed by selective bromination.

The choice of hydrogenation as a key step is deliberate; it transforms the flat, aromatic pyridine ring into a more flexible, three-dimensional tetrahydropyridine ring. This structural change is often crucial for optimizing how a drug molecule fits into the binding pocket of a target protein. The subsequent bromination at the 3-position of the pyrazole ring is a strategic move. This position is electronically activated, facilitating electrophilic substitution, while the bromine atom itself is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse reactions in medicinal chemistry for building molecular complexity.



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Caption: Generalized workflow for the synthesis of the target compound.

## Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate and final product.

### Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

- **Reactor Setup:** A 500 mL hydrogenation vessel is charged with pyrazolo[1,5-a]pyridine (10.0 g, 84.6 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w).
- **Solvent Addition:** Methanol (200 mL) is added to the vessel. The choice of methanol is due to its ability to dissolve the starting material and its stability under hydrogenation conditions.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H<sub>2</sub>) to 50 psi. The reaction mixture is stirred vigorously at room temperature for 16 hours.
- **Work-up and Filtration:** The reaction is depressurized, and the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional methanol (50 mL). The filtration is crucial to prevent catalyst contamination in the final product.
- **Purification:** The combined filtrate is concentrated under reduced pressure to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a crude oil, which is used directly in the next step.

### Step 2: Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

- **Dissolution:** The crude intermediate from Step 1 is dissolved in acetonitrile (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Acetonitrile is an excellent solvent for this reaction, as it is polar and aprotic.
- **Cooling:** The solution is cooled to 0°C in an ice-water bath. This is a critical control point to manage the exothermicity of the bromination reaction and minimize side-product formation.

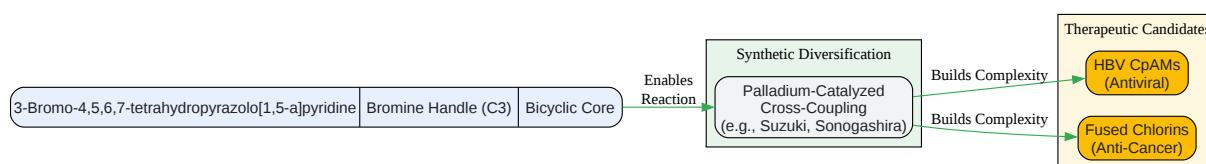
- **Reagent Addition:** N-Bromosuccinimide (NBS) (15.8 g, 88.8 mmol, 1.05 eq.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. NBS is a preferred brominating agent as it is a solid that is easy to handle and provides a source of electrophilic bromine.
- **Reaction:** The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** The reaction is quenched by adding saturated aqueous sodium thiosulfate solution (100 mL) to consume any unreacted bromine. The mixture is then extracted with ethyl acetate (3 x 100 mL).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure title compound.

## Applications in Drug Discovery: A Scaffold for Innovation

The true value of **3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine** lies in its application as a core scaffold for developing novel therapeutics across different disease areas. Its structure has been identified as a key component in compounds targeting complex diseases like cancer and viral infections.

- **Photodynamic Therapy for Cancer:** Researchers have successfully incorporated the tetrahydropyrazolo[1,5-a]pyridine moiety into chlorin-based photosensitizers.[3] These novel compounds show impressive activity against both melanotic and amelanotic melanoma cells, a notoriously difficult-to-treat cancer.[3] The scaffold helps tune the photophysical and solubility properties of the final molecule, enhancing its therapeutic efficacy.[3]
- **Hepatitis B Virus (HBV) Inhibition:** In the fight against chronic Hepatitis B, this scaffold has been instrumental in the discovery of a new class of Core Protein Allosteric Modulators (CpAMs).[4] These molecules disrupt the HBV lifecycle by interfering with the assembly of the viral capsid. The lead compounds built from the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-

a]pyrazine core (a closely related isomer) demonstrated potent inhibition of HBV DNA viral load in preclinical models.[4]



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Caption: Role of the scaffold in synthetic diversification for drug discovery.

## Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, chemical safety goggles, and a lab coat.[2][5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5]
- **Handling Precautions:** Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
- **Storage:** Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

## Conclusion

**3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine** is more than just a chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, strategic functionalization, and versatile reactivity provide a robust platform for the design and synthesis of next-generation therapeutics. For researchers and drug development professionals, a deep understanding of this scaffold's properties and potential is a key asset in the ongoing quest to address unmet medical needs. Its proven success in complex areas like oncology and virology underscores its status as a truly privileged scaffold in the art and science of drug discovery.

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- To cite this document: BenchChem. [3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1378940#3-bromo-4-5-6-7-tetrahydropyrazolo-1-5-a-pyridine-chemical-structure]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)